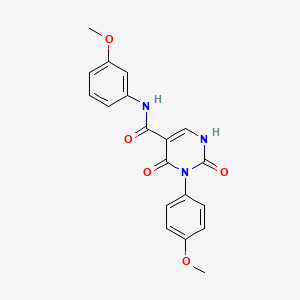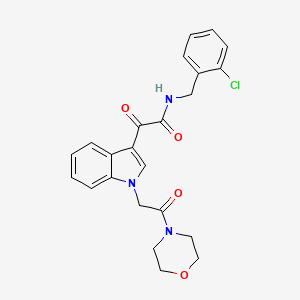![molecular formula C21H18FN5O4 B11296925 3-(4-fluorophenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide](/img/structure/B11296925.png)
3-(4-fluorophenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a furan ring, a pyrazole ring, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using furan and an appropriate acyl chloride.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The various rings and functional groups are then coupled together using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(4-Fluorophenyl)-N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- **3-(4-Chlorophenyl)-N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide
- **3-(4-Bromophenyl)-N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide
Uniqueness
The presence of the fluorine atom on the phenyl ring in 3-(4-fluorophenyl)-N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
特性
分子式 |
C21H18FN5O4 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H18FN5O4/c1-13-9-19(25-27(13)12-20(28)23-11-16-3-2-8-30-16)24-21(29)18-10-17(26-31-18)14-4-6-15(22)7-5-14/h2-10H,11-12H2,1H3,(H,23,28)(H,24,25,29) |
InChIキー |
SFIFRRRTTIULSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CO2)NC(=O)C3=CC(=NO3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296851.png)
![2-(4-chlorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11296863.png)
![2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11296871.png)
![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11296873.png)
![2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11296882.png)
![7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11296885.png)
![N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11296891.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11296895.png)

![N-(3,5-dimethylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11296914.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11296917.png)

